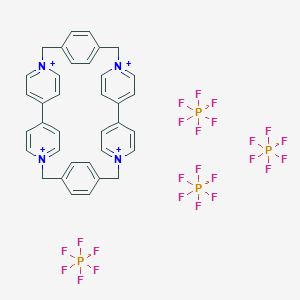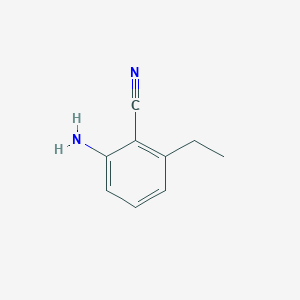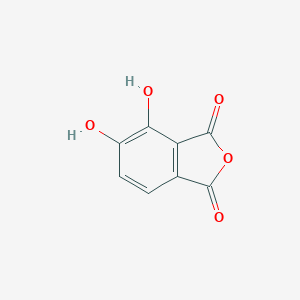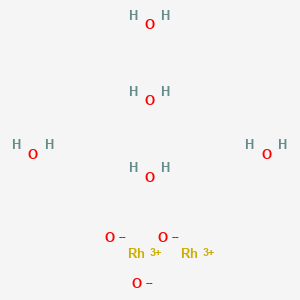
Rhodium(III) oxide hydrate
Descripción general
Descripción
Rhodium(III) oxide hydrate is a highly insoluble, thermally stable Rhodium source suitable for glass, optic, and ceramic applications . It is a gray solid that is insoluble in ordinary solvents . The compound has the formula Rh2O3 · xH2O .
Synthesis Analysis
Rhodium(III) oxide hydrate can be produced via several routes. One method involves treating RhCl3 with oxygen at high temperatures. Another method involves fusing Rh metal powder with potassium hydrogen sulfate. Adding sodium hydroxide results in hydrated rhodium oxide, which upon heating converts to Rh2O3 .
Molecular Structure Analysis
The molecular formula of Rhodium(III) oxide hydrate is H2O4Rh2 . It has been found in two major forms. The hexagonal form adopts the corundum structure. It transforms into an orthorhombic structure when heated above 750 °C .
Chemical Reactions Analysis
Rhodium(III) oxide hydrate can be used as a catalyst in various organic reactions such as selective tandem olefin isomerization-hydrosilylation process . It can also be used to prepare a metal oxide photocatalyst (SrTiO3:Rh) for hydrogen production .
Physical And Chemical Properties Analysis
Rhodium(III) oxide hydrate is a dark brown or black solid at room temperature. It is insoluble in water, but it can react with acids . The compound is not conductive to electricity, but certain perovskite structured oxides are electronically conductive .
Aplicaciones Científicas De Investigación
Catalysis and Chemical Reactions :
- Rhodium(III) oxide hydrates serve as catalysts for the hydrogenation of carbon monoxide, producing oxygenated hydrocarbons, and exhibit unique product distribution due to their ability to insert CO into intermediate compounds (Watson & Somorjai, 1981).
- These oxides also play a role in the formation of C-C, C-O, and C-N bonds via rhodium(III)-catalyzed oxidative C-H activation, demonstrating their importance in creating value-added molecules from readily available materials (Song, Wang, & Li, 2012).
Nanoparticle Production and Properties :
- Rhodium(III) oxide nanoparticles have been synthesized using ultrasonic waves, showing potential in various fields due to their phytochemical and structural characteristics (Heidari & Brown, 2015).
Cancer Research :
- Notably, Rhodium(III) oxide nanoparticles have been investigated for their potential applications in cancer prevention, diagnosis, imaging, screening, treatment, and management, highlighting their significant role in medical research (Heidari et al., 2022).
Electrochemistry :
- Rhodium(III) oxides have been studied in electrochemical contexts, such as their behavior in ionic liquids, which is relevant for applications like electrowinning and the recovery of rhodium from spent nuclear fuel (Jayakumar, Venkatesan, & Srinivasan, 2008).
Material Science :
- Investigations into the interaction of rhodium(III) with supports like metal oxides have provided insights into phenomena like strong metal-support interactions, which are crucial for understanding and improving catalytic processes (Sexton, 1982).
Mecanismo De Acción
Rhodium(III) oxide hydrate acts as a catalyst in various organic reactions. For instance, Wilkinson’s chloridotris(triphenylphosphine)rhodium(I), [RhCl(PPh3)3], was the first complex introduced in homogeneous catalysis for the hydrogenation of olefins and paved the way for the future development of chirally assisted processes .
Safety and Hazards
Direcciones Futuras
Rhodium(III) oxide hydrate has potential applications in various fields. For instance, it can be used to prepare a metal oxide photocatalyst for hydrogen production . Additionally, rhodium-catalyzed processes still represent a stimulating challenge for the metalloorganic chemist that is far from being over .
Propiedades
IUPAC Name |
oxygen(2-);rhodium(3+);hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O.3O.2Rh/h1H2;;;;;/q;3*-2;2*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSSUISWUFBWCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-2].[O-2].[O-2].[Rh+3].[Rh+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O4Rh2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.825 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodium(III) oxide hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



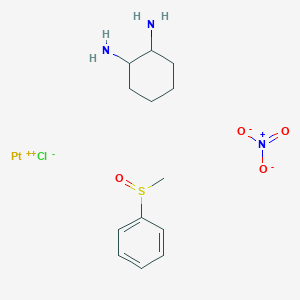
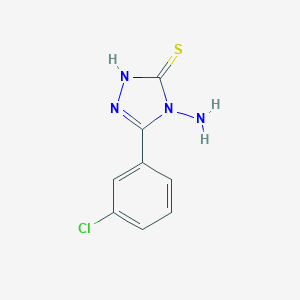
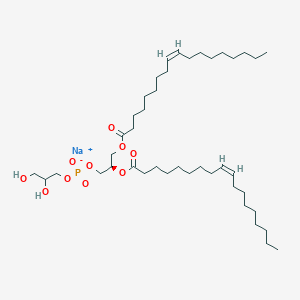
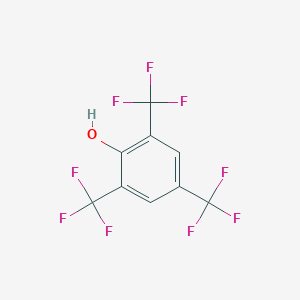

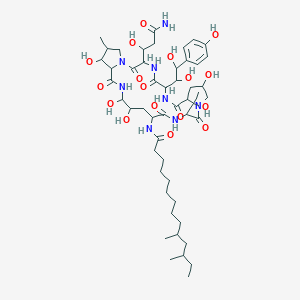
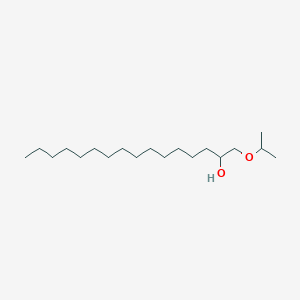
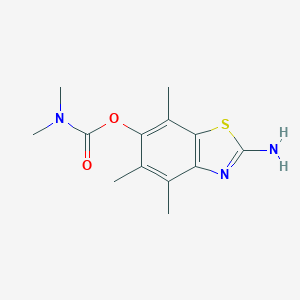
![3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54564.png)

